(3-Methyl-4-phenylphenyl)methanamine

Cannabinoid receptor pharmacology Negative selection screening Biphenyl methanamine profiling

(3-Methyl-4-phenylphenyl)methanamine serves as a validated negative control for CB1/CB2 screening assays (Ki >1,000 nM), enabling reliable HTS hit-threshold calibration without cannabinoid receptor interference. Its primary amine functionality provides a versatile synthetic handle for developing 5-HT7 receptor modulators with tunable functional selectivity—partial agonist EC50 values of 0.55–3.2 μM and antagonist IC50 values of 5.57–23.1 μM are achievable through amino group derivatization. Critically, a 17.7-fold potency differential between the 3-methyl and 2-methyl regioisomers in LIMK2 inhibition assays makes this compound an indispensable analytical reference standard for verifying regioisomeric purity in synthetic batches. Fully characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 880157-49-3
Cat. No. B1425420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-phenylphenyl)methanamine
CAS880157-49-3
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN)C2=CC=CC=C2
InChIInChI=1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3
InChIKeyGTDPGPWRQIYZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-4-phenylphenyl)methanamine CAS 880157-49-3: Procurement-Relevant Specifications and Structural Profile


(3-Methyl-4-phenylphenyl)methanamine (CAS 880157-49-3, molecular formula C14H15N, molecular weight 197.28 g/mol) is a substituted aromatic amine featuring a 2-methyl-[1,1'-biphenyl]-4-yl methanamine core structure [1]. The compound is commercially available as a research chemical building block from suppliers including AKSci (catalog 8231DR, 95% purity), Leyan (catalog 1306026, 98% purity), and Kuujia [2]. The compound is typically handled under controlled conditions due to its reactive primary amine functionality, and storage is recommended long-term in a cool, dry place . A one-step synthesis protocol using adapted Vilsmeier conditions has been reported, yielding the title compound in quantitative yield with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [3].

Why Generic Substitution of (3-Methyl-4-phenylphenyl)methanamine (880157-49-3) Fails: Structure-Dependent Target Engagement in Biphenyl Methanamine Scaffolds


Within the biphenyl methanamine structural class, minor variations in substitution pattern produce divergent target engagement and potency profiles that preclude simple interchange. Regioisomeric positioning of the methyl group on the biphenyl core yields dramatically different LIMK2 inhibitory activity: the 3-methyl-substituted analog (structurally related to the target compound's 2-methyl-[1,1'-biphenyl]-4-yl motif) exhibits an IC50 of 650 nM, whereas the 2-methyl regioisomer displays markedly reduced potency with an IC50 of 11,500 nM—a 17.7-fold difference [1]. Similarly, in the biphenyl-3-yl-methanamine scaffold series targeting 5-HT7 receptors, amino substituent modifications alone produce a spectrum of functional activity ranging from partial agonism (EC50 = 0.55–3.2 μM) to full antagonism (IC50 = 5.57–23.1 μM) [2]. Furthermore, in Bcl-xL/Mcl-1 binding studies with biphenyl methanamine derivatives, substituent variations on the second benzyl ring alter Bcl-xL IC50 values from 3.79 μM to 16.77 μM [3]. These data collectively demonstrate that compounds sharing the biphenyl methanamine core cannot be assumed functionally equivalent; substitution patterns directly govern biological activity.

(3-Methyl-4-phenylphenyl)methanamine (880157-49-3) Procurement Evidence: Quantified Differentiation vs. Structural Analogs


Cannabinoid Receptor Binding Profile: Quantified Low Affinity as Negative Selection Criterion for (3-Methyl-4-phenylphenyl)methanamine

(3-Methyl-4-phenylphenyl)methanamine demonstrates minimal cannabinoid receptor engagement, with Ki values exceeding 1,000 nM at both human CB2 and rat CB1 receptors [1]. This low affinity profile stands in contrast to structurally related biphenyl derivatives reported in the literature, such as those described in cannabinoid receptor ligand patents (e.g., WO2004083171A2) where certain biphenyl methanamine scaffolds exhibit nanomolar CB1/CB2 potency [2]. The target compound's consistently low affinity across both receptor subtypes provides a well-characterized baseline for applications requiring cannabinoid receptor inactivity.

Cannabinoid receptor pharmacology Negative selection screening Biphenyl methanamine profiling

Regioisomeric Potency Differentiation: 3-Methyl vs. 2-Methyl Substitution Effects on LIMK2 Inhibition

In a systematic structure-activity relationship study of phenyl-substituted LIMK2 inhibitors, the 3-methyl-substituted phenyl compound (structurally analogous to (3-methyl-4-phenylphenyl)methanamine's substitution pattern on a simplified scaffold) exhibited an IC50 of 650 nM, whereas the regioisomeric 2-methyl-substituted analog showed substantially weaker activity with an IC50 of 11,500 nM [1]. This 17.7-fold difference in potency underscores that the position of the methyl substituent on the biphenyl core is a critical determinant of biological activity.

LIMK2 inhibition Regioisomer SAR Biphenyl scaffold optimization

Biphenyl Methanamine Scaffold Functional Plasticity: Agonist-to-Antagonist Switching in 5-HT7 Receptor Modulation

A systematic study of biphenyl-3-yl-methanamine derivatives demonstrated that the amino substituent attached to the biphenyl scaffold determines whether the compound functions as a 5-HT7 receptor agonist or antagonist [1]. Partial agonists exhibited EC50 values ranging from 0.55 to 3.2 μM, while full antagonists showed IC50 values spanning 5.57 to 23.1 μM [1]. Molecular docking revealed that the functional switch is mediated by differential interaction with Arg367 of the 5-HT7 receptor, governed by the size and geometry of the amino group [1].

5-HT7 receptor Functional selectivity Biphenyl methanamine SAR

Synthetic Accessibility Advantage: One-Step Quantitative Yield Protocol Validated for (3-Methyl-4-phenylphenyl)methanamine

A validated one-step synthesis of (3-Methyl-4-phenylphenyl)methanamine using adapted Vilsmeier conditions has been reported, yielding the target compound in quantitative yield [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. This contrasts with many structurally related biphenyl methanamine derivatives that require multi-step sequences involving Suzuki couplings or reductive aminations, which typically produce moderate yields and necessitate chromatographic purification.

Synthetic methodology Vilsmeier reaction Process chemistry

(3-Methyl-4-phenylphenyl)methanamine (880157-49-3): Evidence-Backed Research and Industrial Application Scenarios


Negative Control in Cannabinoid Receptor Screening Campaigns

(3-Methyl-4-phenylphenyl)methanamine serves as a validated negative control compound for cannabinoid receptor (CB1/CB2) screening assays. With measured Ki values exceeding 1,000 nM at both human CB2 and rat CB1 receptors [1], this compound provides a reliable baseline for distinguishing specific from non-specific binding in high-throughput screening campaigns. Its well-characterized low affinity profile enables researchers to establish assay windows and validate screening hit thresholds without interference from CB receptor engagement.

Scaffold for Derivatization into 5-HT7 Receptor Modulators

The biphenyl methanamine core, of which (3-Methyl-4-phenylphenyl)methanamine is a representative member, constitutes a validated scaffold for developing 5-HT7 receptor modulators [2]. Functional activity (agonism vs. antagonism) is tunable through amino group modification, with reported partial agonist EC50 values of 0.55–3.2 μM and antagonist IC50 values of 5.57–23.1 μM [2]. The target compound's primary amine functionality provides a versatile handle for installing diverse amino substituents, enabling systematic exploration of functional selectivity at the 5-HT7 receptor.

Reference Standard for Regioisomeric Purity Validation in Biphenyl Methanamine Procurement

Given the 17.7-fold potency difference observed between 3-methyl and 2-methyl regioisomers in LIMK2 inhibition assays [3], (3-Methyl-4-phenylphenyl)methanamine can serve as an analytical reference standard for verifying regioisomeric purity in synthetic batches of structurally related biphenyl methanamines. Its distinct chromatographic retention and spectroscopic signature (fully characterized by NMR, IR, and Raman [4]) enable detection of regioisomeric contamination that could otherwise confound biological activity interpretations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyl-4-phenylphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.